![molecular formula C12H23N3O4 B1383738 acetic acid; tert-butyl N-(1-carbamimidoylcyclobutyl)carbamate CAS No. 2060042-17-1](/img/structure/B1383738.png)
acetic acid; tert-butyl N-(1-carbamimidoylcyclobutyl)carbamate
Overview
Description
Scientific Research Applications
Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group
The N-tert-butyloxycarbonyl (N-Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . The compound could potentially be used in the deprotection of the N-Boc group, which is a key step in many synthetic organic transformations .
Synthesis of N-Boc-protected Anilines
Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the production of anilines, which are used in a wide range of chemical products.
Synthesis of Tetrasubstituted Pyrroles
Tert-butyl carbamate has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are important in the field of medicinal chemistry due to their presence in many biologically active compounds.
Synthesis of Tert-butyl Acetate
Tert-butyl acetate is an emerging solvent for various products such as coatings, industrial detergents, and surface treating agents . The compound could potentially be used in the synthesis of tert-butyl acetate via an eco-friendly additive reaction .
Production of Non-hazardous Air Pollutant (HAP) Solvents
Tert-butyl acetate (TBAC) is a unique non-hazardous air pollutant (HAP), volatile organic compounds (VOC)-exempt organic solvent with negligible photochemical reactivity . The compound could potentially be used in the production of such solvents, contributing to a reduction in ground-level ozone formation from solvent emissions .
Catalyst in Additive Reactions
The compound could potentially be used as a catalyst in the additive reaction of acetic acid with isobutene . This reaction is important in the production of tert-butyl acetate (TBAC), a solvent with a wide range of applications .
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
acetic acid;tert-butyl N-(1-carbamimidoylcyclobutyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2.C2H4O2/c1-9(2,3)15-8(14)13-10(7(11)12)5-4-6-10;1-2(3)4/h4-6H2,1-3H3,(H3,11,12)(H,13,14);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYNJEJCIQQILK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC1(CCC1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
acetic acid; tert-butyl N-(1-carbamimidoylcyclobutyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.